molecular formula C26H33NO2 B13137912 1-(Dodecylamino)anthracene-9,10-dione CAS No. 29957-03-7

1-(Dodecylamino)anthracene-9,10-dione

Cat. No.: B13137912
CAS No.: 29957-03-7
M. Wt: 391.5 g/mol
InChI Key: RPAYWEKSUYVFBC-UHFFFAOYSA-N
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Description

1-(Dodecylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with dodecylamine. The process generally includes the following steps:

    Nucleophilic Substitution: Anthracene-9,10-dione is reacted with dodecylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. This reaction leads to the formation of the desired product through nucleophilic substitution at the carbonyl carbon.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dodecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthraquinone derivatives.

Comparison with Similar Compounds

  • 1,4-Bis(dodecylamino)anthracene-9,10-dione
  • 1,4-Bis(amino)anthracene-9,10-dione
  • 1,4-Bis(alkylamino)anthracene-9,10-dione

Properties

CAS No.

29957-03-7

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

1-(dodecylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H33NO2/c1-2-3-4-5-6-7-8-9-10-13-19-27-23-18-14-17-22-24(23)26(29)21-16-12-11-15-20(21)25(22)28/h11-12,14-18,27H,2-10,13,19H2,1H3

InChI Key

RPAYWEKSUYVFBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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